REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[SH:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[Na+].[Na+].CCO>O>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[S:10][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|
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Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
361.2 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 L
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
the addition
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Type
|
WASH
|
Details
|
was washed in with water (5 L)
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with two portions of water (2×2.5 L)
|
Type
|
CUSTOM
|
Details
|
dried at the pump
|
Type
|
CUSTOM
|
Details
|
The solids were then dried to constant weight under vacuum at 45° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=NC=CC=C21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 493.1 g | |
YIELD: PERCENTYIELD | 93.2% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |